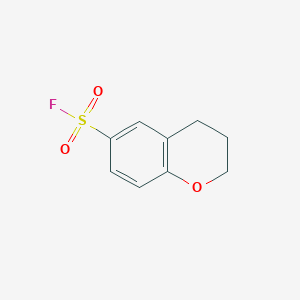
1-(Pyrrolidin-3-yl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound that features a pyrrolidine ring attached to a butynone moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The butynone moiety introduces an alkyne functionality, which can participate in various chemical reactions, making this compound an interesting subject for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For example, the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-yl)but-3-yn-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)but-3-yn-2-one can be compared with other pyrrolidine derivatives and alkyne-containing compounds:
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the alkyne functionality, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne moiety similar to this compound but lacks the pyrrolidine ring, affecting its biological activity and reactivity.
Pyrrolidin-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and alkyne moiety, which provides a versatile platform for chemical modifications and biological interactions .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2 |
Clave InChI |
KOTGNKPYIZRQDT-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)CC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)






![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




